molecular formula C13H11N3O3 B14425873 10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione CAS No. 80547-90-6

10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione

Cat. No.: B14425873
CAS No.: 80547-90-6
M. Wt: 257.24 g/mol
InChI Key: MBTIRBVOZNMJGS-UHFFFAOYSA-N
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Description

10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrimidoquinoline family, which is characterized by a fused ring system combining pyrimidine and quinoline moieties. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione typically involves a multi-component reaction. One common method is the three-component one-pot reaction, which includes barbituric acid, aldehydes, and anilines . This reaction is facilitated by microwave-assisted intramolecular cyclization, which enhances the efficiency and yield of the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to activate mitochondria and promote neuronal growth sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry and pharmacology .

Properties

CAS No.

80547-90-6

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

10-ethyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione

InChI

InChI=1S/C13H11N3O3/c1-2-16-10-6-8(17)4-3-7(10)5-9-11(16)14-13(19)15-12(9)18/h3-6H,2H2,1H3,(H2,14,15,18,19)

InChI Key

MBTIRBVOZNMJGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O

Origin of Product

United States

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